chemical structure and properties of 6-aminopyridine-2-sulfinic acid
chemical structure and properties of 6-aminopyridine-2-sulfinic acid
An In-depth Technical Guide to 6-Aminopyridine-2-Sulfinic Acid: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive examination of 6-aminopyridine-2-sulfinic acid, a heterocyclic organosulfur compound of interest to researchers in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust overview. We will explore its chemical structure, predict its physicochemical properties, propose a detailed synthetic pathway, and discuss its potential reactivity and applications. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis and evaluation of novel pyridine-based therapeutic agents.
Introduction and a Note on Compound Stability
The pyridine scaffold is a cornerstone in pharmaceutical development, with aminopyridine derivatives showing a vast range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of sulfur-containing functional groups, such as sulfinic acids, can significantly modulate a molecule's physicochemical properties and biological targets.[4]
6-Aminopyridine-2-sulfinic acid combines these two important pharmacophores. However, it is crucial to recognize that sulfinic acids are often transient intermediates, susceptible to disproportionation into the corresponding sulfonic acid and thiosulfonate, or oxidation to the more stable sulfonic acid.[5][6] Their salts are typically more robust.[6] This inherent instability likely accounts for the scarcity of direct experimental data in the public domain. This guide, therefore, leverages data from the more stable sulfonic acid analog and general principles of sulfinic acid chemistry to provide a predictive but scientifically grounded overview.
Chemical Structure and Physicochemical Properties
The core structure of 6-aminopyridine-2-sulfinic acid features a pyridine ring substituted with an amino group at the 6-position and a sulfinic acid group [-S(O)OH] at the 2-position. The interplay between the electron-donating amino group and the electron-withdrawing sulfinic acid group is expected to dictate its chemical behavior.
Predicted Physicochemical Data
| Property | 6-Aminopyridine-2-sulfinic Acid (Predicted/Calculated) | 6-Aminopyridine-2-sulfonic Acid (Reference) |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₆N₂O₃S |
| Molecular Weight | 158.18 g/mol | 174.17 g/mol [7] |
| Acidity (pKa) | More acidic than a carboxylic acid, but less so than the corresponding sulfonic acid.[6] | Predicted pKa of -2.92 for pyridine-2-sulfonic acid suggests very strong acidity.[8] |
| Stability | Prone to disproportionation and oxidation, especially in solution.[5][9] | Generally stable crystalline solid. |
| Solubility | Expected to have moderate aqueous solubility, influenced by its zwitterionic character. | The presence of the highly polar sulfonic acid group enhances water solubility.[10] |
Proposed Synthesis Protocol
Experimental Workflow Diagram
Caption: Proposed multi-step synthesis of 6-aminopyridine-2-sulfinic acid.
Step-by-Step Methodology
Step 1: Synthesis of 6-Aminopyridine-2-sulfonic Acid
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Causality: This initial step introduces the sulfur-based functional group onto the pyridine ring. While direct sulfonation of 2-aminopyridine can lead to a mixture of isomers, harsh conditions can favor specific substitutions. This procedure is adapted from a known synthesis for a related isomer.[12]
-
Protocol:
-
Combine 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) in a reaction vessel equipped with a stirrer.
-
Heat the mixture with stirring to 210°C for approximately 5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration. Wash the solid with cold water.
-
The crude product can be recrystallized from hot water to yield purified 6-aminopyridine-2-sulfonic acid.
-
Step 2: Synthesis of 6-Aminopyridine-2-sulfonyl Chloride
-
Causality: The sulfonic acid is converted to the more reactive sulfonyl chloride, which is the immediate precursor for the reduction to the sulfinic acid. Phosphorus pentachloride is a standard reagent for this transformation.[12][13]
-
Protocol:
-
In a dry flask under an inert atmosphere, combine 6-aminopyridine-2-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).
-
Add a few drops of phosphorus oxychloride (POCl₃) to act as a catalyst.
-
Reflux the reaction mixture at 130°C for 5 hours.
-
After cooling, cautiously pour the mixture onto crushed ice.
-
Filter the solid product, wash thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the resulting 6-aminopyridine-2-sulfonyl chloride under vacuum.
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Step 3: Reduction to 6-Aminopyridine-2-sulfinic Acid
-
Causality: This is the critical reduction step. Sodium sulfite is a mild and effective reducing agent for converting sulfonyl chlorides to the corresponding sulfinate salts.[11][14] The more stable salt is isolated first, followed by careful acidification to generate the free sulfinic acid.
-
Protocol:
-
Prepare a solution of sodium sulfite (Na₂SO₃, ~2 moles) in water containing sodium bicarbonate (NaHCO₃, ~2 moles) to maintain a basic pH.
-
Slowly add the 6-aminopyridine-2-sulfonyl chloride (1 mole) to the stirred sulfite solution, maintaining the temperature below 10°C with an ice bath.
-
Allow the reaction to stir at room temperature for several hours until TLC or LC-MS indicates the consumption of the starting material.
-
The product, the sodium salt of 6-aminopyridine-2-sulfinic acid, can be isolated by salting out and filtration or by evaporation of the solvent.
-
To obtain the free sulfinic acid, dissolve the sodium salt in a minimum amount of cold water and carefully acidify by the dropwise addition of cold dilute hydrochloric acid until precipitation is complete.[15]
-
Quickly filter the precipitate, wash with a small amount of ice-cold water, and dry under vacuum at low temperature. Due to its instability, the product should be used immediately or stored under an inert atmosphere at low temperature.
-
Predicted Spectroscopic Characterization
Direct spectroscopic data is unavailable; however, we can predict the key characteristics based on the functional groups present.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show three aromatic protons in the pyridine ring, likely as a triplet and two doublets. The chemical shifts would be influenced by the opposing electronic effects of the -NH₂ and -SO(O)H groups. The amino protons would appear as a broad singlet, and the acidic proton of the sulfinic acid group would also be visible, its position being concentration-dependent.
-
IR Spectroscopy: Key vibrational bands would confirm the structure. Expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
S=O stretching: A strong absorption band typically found between 1090-1040 cm⁻¹ for sulfinic acids.[16]
-
S-O stretching: A band in the 910-750 cm⁻¹ region.
-
Pyridine ring C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻ at m/z 157.01. In positive mode, the [M+H]⁺ ion at m/z 159.02 would be expected. A key diagnostic feature would be the mass difference of 16 amu compared to the corresponding sulfonic acid, which can sometimes be formed in the mass spectrometer through in-source oxidation.[17][18]
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 6-aminopyridine-2-sulfinic acid is governed by the pyridine nitrogen, the exocyclic amino group, and the sulfinic acid moiety.
-
Reactivity:
-
The amino group is a nucleophile and can undergo reactions like acylation or alkylation.
-
The pyridine ring is activated towards electrophilic aromatic substitution by the strong electron-donating amino group, although the sulfinic acid group is deactivating.
-
The sulfinic acid group itself can act as a nucleophile through the sulfur atom or undergo oxidation to a sulfonic acid. It can also be converted to sulfinamides or sulfinate esters.[4][19]
-
-
Potential Applications:
-
Enzyme Inhibition: Sulfonamide and sulfinamide moieties are present in a wide array of clinically used drugs.[20] The title compound could serve as a precursor for synthesizing novel sulfinamides with potential inhibitory activity against targets like kinases or proteases.
-
Antimicrobial Agents: Pyridine derivatives are well-known for their antimicrobial properties.[12][21] The unique electronic and steric properties of the sulfinic acid group could lead to compounds with novel mechanisms of action against resistant pathogens.
-
Anticancer and Anti-inflammatory Agents: Many aminopyridine-based molecules exhibit potent anticancer and anti-inflammatory activities.[2][3] The sulfinic acid moiety could be explored as a bioisostere for other acidic groups like carboxylic acids, potentially improving pharmacokinetic profiles or target affinity.
-
Conclusion
While 6-aminopyridine-2-sulfinic acid is not a well-documented compound, a thorough analysis based on fundamental chemical principles allows for a detailed and predictive guide. Its synthesis is feasible through a multi-step process involving the reduction of a sulfonyl chloride intermediate. The inherent instability of sulfinic acids presents a challenge but also an opportunity, as they can serve as versatile precursors for more stable and biologically active derivatives like sulfinamides. The insights provided in this guide offer a solid starting point for researchers aiming to explore the synthesis and therapeutic potential of this and related aminopyridine-based compounds.
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